molecular formula C10H8Cl2N4O B11793813 5-Amino-1-(3,4-dichlorophenyl)-1H-pyrazole-4-carboxamide

5-Amino-1-(3,4-dichlorophenyl)-1H-pyrazole-4-carboxamide

Cat. No.: B11793813
M. Wt: 271.10 g/mol
InChI Key: QVFMFXOGYLDTDC-UHFFFAOYSA-N
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Description

5-Amino-1-(3,4-dichlorophenyl)-1H-pyrazole-4-carboxamide is a heterocyclic compound that has garnered interest due to its potential applications in various fields, including medicinal chemistry and materials science. This compound features a pyrazole ring, which is a five-membered ring containing two nitrogen atoms, and is substituted with an amino group and a carboxamide group, along with a dichlorophenyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-1-(3,4-dichlorophenyl)-1H-pyrazole-4-carboxamide typically involves the reaction of 3,4-dichlorophenylhydrazine with ethyl acetoacetate to form the pyrazole ring. This intermediate is then subjected to further reactions to introduce the amino and carboxamide groups. The reaction conditions often involve the use of solvents such as ethanol or acetonitrile and catalysts like acids or bases to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize waste.

Chemical Reactions Analysis

Types of Reactions

5-Amino-1-(3,4-dichlorophenyl)-1H-pyrazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The carboxamide group can be reduced to form amine derivatives.

    Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired products are formed .

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of 5-Amino-1-(3,4-dichlorophenyl)-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. This inhibition can lead to various biological effects, such as anti-inflammatory or anticancer activity .

Comparison with Similar Compounds

Similar Compounds

  • 5-Amino-1-(3,4-dichlorophenyl)-1H-pyrazole-4-carbonitrile
  • 5-Amino-1-(3,4-dichlorophenyl)-1H-pyrazole-4-carboxylic acid
  • 5-Amino-1-(3,4-dichlorophenyl)-1H-pyrazole-4-methyl ester

Uniqueness

Compared to similar compounds, 5-Amino-1-(3,4-dichlorophenyl)-1H-pyrazole-4-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C10H8Cl2N4O

Molecular Weight

271.10 g/mol

IUPAC Name

5-amino-1-(3,4-dichlorophenyl)pyrazole-4-carboxamide

InChI

InChI=1S/C10H8Cl2N4O/c11-7-2-1-5(3-8(7)12)16-9(13)6(4-15-16)10(14)17/h1-4H,13H2,(H2,14,17)

InChI Key

QVFMFXOGYLDTDC-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1N2C(=C(C=N2)C(=O)N)N)Cl)Cl

Origin of Product

United States

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